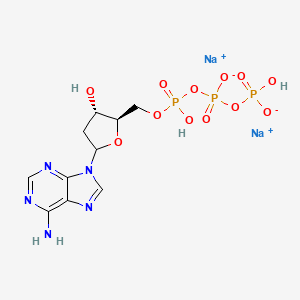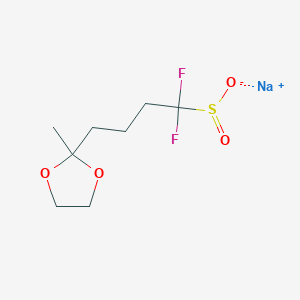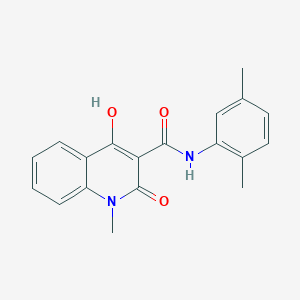
dATP-Na2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine 5’-triphosphate disodium salt (dATP-Na2) is a nucleotide analog commonly used in molecular biology and biochemistry. It is a derivative of adenosine triphosphate (ATP) where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is crucial in various biochemical processes, particularly in DNA synthesis and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 5’-triphosphate disodium salt typically involves the phosphorylation of deoxyadenosine. The process can be summarized as follows:
Starting Material: Deoxyadenosine is used as the starting material.
Phosphorylation: The hydroxyl groups at the 5’ position of deoxyadenosine are sequentially phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Purification: The resulting product is purified through techniques like ion-exchange chromatography to obtain the high-purity disodium salt form.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Automated Synthesis: Using automated nucleotide synthesizers to ensure precision and consistency.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC), to ensure the purity and concentration of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to deoxyadenosine monophosphate (dAMP) and inorganic phosphate.
Polymerization: It acts as a substrate for DNA polymerases during DNA synthesis.
Enzymatic Reactions: It participates in enzymatic reactions involving kinases and phosphatases.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Polymerization: Requires the presence of DNA polymerases and a DNA template.
Enzymatic Reactions: Involves specific enzymes like kinases and phosphatases under physiological conditions.
Major Products Formed
Hydrolysis: Produces deoxyadenosine monophosphate (dAMP) and inorganic phosphate.
Polymerization: Incorporates into DNA strands, forming phosphodiester bonds.
Enzymatic Reactions: Produces various phosphorylated intermediates.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine 5’-triphosphate disodium salt is widely used in scientific research, including:
Chemistry: As a substrate in nucleotide synthesis and enzymatic assays.
Biology: In DNA replication and repair studies, as well as in polymerase chain reaction (PCR) techniques.
Medicine: In the development of antiviral and anticancer therapies, where it serves as a model compound for studying nucleotide analogs.
Industry: In the production of diagnostic kits and reagents for molecular biology research.
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves its incorporation into DNA strands by DNA polymerases. It acts as a substrate, providing the necessary building blocks for DNA synthesis. The molecular targets include:
DNA Polymerases: Enzymes that catalyze the addition of nucleotides to the growing DNA strand.
DNA Templates: The existing DNA strands that guide the incorporation of the nucleotide.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine 5’-triphosphate disodium salt can be compared with other nucleotide analogs such as:
Adenosine Triphosphate (ATP): The ribonucleotide counterpart with a hydroxyl group at the 2’ position.
2’-Deoxyguanosine 5’-triphosphate (dGTP): Another deoxyribonucleotide used in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate (dCTP): A deoxyribonucleotide analog used in DNA replication.
Uniqueness
2’-Deoxyadenosine 5’-triphosphate disodium salt is unique due to its specific role in DNA synthesis and repair, making it indispensable in molecular biology research. Its stability and compatibility with various DNA polymerases enhance its utility in scientific applications.
By understanding the properties, synthesis, and applications of 2’-Deoxyadenosine 5’-triphosphate disodium salt, researchers can effectively utilize this compound in various fields of study, contributing to advancements in science and medicine.
Eigenschaften
Molekularformel |
C10H14N5Na2O12P3 |
|---|---|
Molekulargewicht |
535.15 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7?;;/m0../s1 |
InChI-Schlüssel |
JEKDCIBJADJZSK-LNUHRGGJSA-L |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)



![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



